N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
CAS No.: 514857-29-5 This compound belongs to the quinazoline-4(3H)-one-7-carboxamide family, characterized by a bicyclic quinazoline core substituted with a benzyl group at the N-position, a 3,4-dimethylphenyl moiety at C3, and a morpholin-4-yl group at C2. Quinazoline derivatives are widely studied for biological activities, including enzyme inhibition (e.g., soluble epoxide hydroxylase, sEH) due to their structural mimicry of nucleotide cofactors .
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-10-23(16-20(19)2)32-27(34)24-11-9-22(26(33)29-18-21-6-4-3-5-7-21)17-25(24)30-28(32)31-12-14-35-15-13-31/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVKSYYNIPHHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving quinazoline derivatives. The general structure includes a benzyl group, a morpholine moiety, and a quinazoline backbone, which is critical for its biological activity. The molecular formula is .
Antitumor Activity
Recent studies have highlighted the antitumor potential of various quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies :
- Molecular Docking Studies :
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinases : The compound inhibits key kinases involved in tumor growth and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells :
- CNS Cancer Lines :
Comparative Analysis
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl... | MCF-7 (Breast) | 10.47 | Kinase Inhibition |
| Related Quinazoline | CNS Lines | 7.24 | Apoptosis Induction |
| Erlotinib | EGFR+ Tumors | 22.60 | EGFR Inhibition |
Scientific Research Applications
Anticancer Properties
N-benzyl-3-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound's mechanism of action appears to involve several pathways:
- Inhibition of Tyrosine Kinases : It has been shown to inhibit key signaling pathways associated with tumor growth and proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for reducing tumor size and preventing metastasis.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the quinazoline scaffold significantly affect the compound's potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on the phenyl ring | Increased lipophilicity and enhanced cellular uptake |
| Variation in morpholino substituents | Altered binding affinity to target proteins |
| Changes in benzyl group | Impact on selectivity towards cancerous cells |
Study 1: Antitumor Activity Evaluation
In a recent study, this compound was tested against MCF-7 and HCT116 cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which this compound exerts its effects. Molecular docking studies suggested that it binds effectively to the allosteric site of human thymidylate synthase, a key enzyme involved in DNA synthesis . This binding disrupts normal cellular functions leading to increased apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The quinazoline core allows modular substitution, enabling optimization for target selectivity and pharmacokinetics .
- Role of Substituents :
- Morpholine (Target) : Enhances solubility and hydrogen-bonding capacity.
- Halogens (CAS 1146034-20-9) : Improve lipophilicity but may increase toxicity risks.
- Thioether (Compound 8) : Introduces susceptibility to oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
